molecular formula C6H9NO2 B2455250 4-Oxopiperidine-1-carbaldehyde CAS No. 383193-66-6

4-Oxopiperidine-1-carbaldehyde

Cat. No. B2455250
CAS RN: 383193-66-6
M. Wt: 127.143
InChI Key: NMDUFFZOCLWSIP-UHFFFAOYSA-N
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Description

4-Oxopiperidine-1-carbaldehyde is a chemical compound used in various fields of research and industry. It contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .


Synthesis Analysis

The compound can be synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . This reaction results in the formation of a new N-heterocyclic ligand .


Molecular Structure Analysis

The 4-oxopiperidine-1-carbaldehyde molecule consists of 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ketone (aliphatic) .


Chemical Reactions Analysis

The compound is used as a reactant for the synthesis of various inhibitors, including Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and Selective 5-HT6 antagonists . It is also used as a reactant for three-component vinylogous Mannich reactions .


Physical And Chemical Properties Analysis

The compound contains a total of 18 atoms, including 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Oxopiperidine-1-carbaldehyde exhibits diverse chemical reactivity, making it a valuable substrate in synthetic chemistry. For instance, it has been utilized in the Knoevenagel condensation reactions in an ionic liquid, showing significant improvement in reaction times and yields compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002). Additionally, the compound serves as a useful building block in stereocontrolled synthesis, especially in the preparation of biologically relevant substances like α-amino acids, β-amino acids, and complex natural products (Alcaide & Almendros, 2001).

Drug Delivery and Pharmaceutical Research

In the realm of pharmaceutical research, 4-Oxopiperidine-1-carbaldehyde derivatives have shown potential in drug delivery systems. For instance, its oxime derivatives have been studied for their ability to cross the blood-brain barrier, potentially facilitating the delivery of drugs to the brain (Bodor, Roller, & Selk, 1978). Moreover, specific oxime derivatives have been synthesized for applications in treating organophosphate poisoning (Portmann et al., 1991).

Advanced Material and Sensor Development

In material science, 4-Oxopiperidine-1-carbaldehyde derivatives have been utilized in the development of new functional materials. A notable example is the creation of a fluorescent lanthanide-organic framework using its derivatives, which exhibited high sensitivity and selectivity for detecting hypochlorite, a significant advancement in sensor technology (Zhou et al., 2018).

Safety and Hazards

While specific safety data for 4-Oxopiperidine-1-carbaldehyde was not found, similar compounds such as Ethyl 1-Boc-3-oxopiperidine-4-carboxylate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-oxopiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUFFZOCLWSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxopiperidine-1-carbaldehyde

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